BenchChemオンラインストアへようこそ!

7H-Pyrrolo[2,3-h]quinazolin-2-amine

EGFR kinase inhibition regioisomer SAR pyrroloquinazoline scaffold geometry

7H-Pyrrolo[2,3-h]quinazolin-2-amine (CAS 827607-96-5) is a fused tricyclic heterocycle belonging to the pyrroloquinazoline class, defined by its linear [2,3-h] ring fusion geometry and a primary amino substituent at the 2-position. This scaffold serves as the foundational core for multiple ATP-competitive kinase inhibitor series, most notably dual mTOR/PI3K inhibitors, where substitution at the 2- and 4-positions yields compounds with low-nanomolar enzyme potency.

Molecular Formula C10H8N4
Molecular Weight 184.20 g/mol
CAS No. 827607-96-5
Cat. No. B3331408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo[2,3-h]quinazolin-2-amine
CAS827607-96-5
Molecular FormulaC10H8N4
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C3=NC(=NC=C31)N
InChIInChI=1S/C10H8N4/c11-10-13-5-6-1-2-8-7(3-4-12-8)9(6)14-10/h1-5,12H,(H2,11,13,14)
InChIKeyWPRMHAIXFSDMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Pyrrolo[2,3-h]quinazolin-2-amine (CAS 827607-96-5): Core Scaffold Procurement for Kinase Inhibitor Programs


7H-Pyrrolo[2,3-h]quinazolin-2-amine (CAS 827607-96-5) is a fused tricyclic heterocycle belonging to the pyrroloquinazoline class, defined by its linear [2,3-h] ring fusion geometry and a primary amino substituent at the 2-position [1]. This scaffold serves as the foundational core for multiple ATP-competitive kinase inhibitor series, most notably dual mTOR/PI3K inhibitors, where substitution at the 2- and 4-positions yields compounds with low-nanomolar enzyme potency [2]. The compound is supplied as a research-use-only building block with commercial specifications typically ≥95% purity, recommended storage at 2–8°C sealed under dry conditions .

Why 7H-Pyrrolo[2,3-h]quinazolin-2-amine Cannot Be Replaced by Isomeric or Dichloro Analogs


The linear [2,3-h] ring fusion of 7H-pyrrolo[2,3-h]quinazolin-2-amine is a non-interchangeable geometric determinant of target engagement: angular [3,2-f] isomers of pyrroloquinazolines display substantially reduced EGFR inhibitory potency (approximately 2.8-fold weaker) compared with their linear counterparts, a geometry–activity relationship confirmed across multiple tricyclic quinazoline series [1]. Furthermore, the 2-amino substituent confers hydrogen-bond donor capacity (HBD = 2) that is absent in the commonly used 2,4-dichloro synthetic intermediate (HBD = 0), directly altering the compound's capacity for subsequent structure-activity optimization and physicochemical property tuning [2]. Simply interchanging the 2-amino core with a 2-chloro, 2-unsubstituted, or angular isomer scaffold changes both the reactivity profile at the derivatization site and the three-dimensional presentation of substituents to kinase ATP-binding pockets.

Quantitative Comparative Evidence: 7H-Pyrrolo[2,3-h]quinazolin-2-amine vs. Closest Analogs


Linear vs. Angular Regioisomer Potency in Fused Tricyclic Quinazoline EGFR Inhibitors

Within the pyrroloquinazoline subclass of fused tricyclic quinazoline EGFR inhibitors, the linear regioisomer (compound 21, 4-[(3-bromophenyl)amino]-7H-pyrrolo[2,3-h]quinazoline) exhibited an IC50 of 0.44 nM against isolated EGFR tyrosine kinase, whereas the angular regioisomer (compound 22, 4-[(3-bromophenyl)amino]-7H-pyrrolo[3,2-f]quinazoline) showed an IC50 of 1.24 nM under identical assay conditions [1]. This 2.8-fold potency differential is attributed to the [2,3-h] linear geometry and is consistent with SAR trends observed in the imidazoquinazoline series, where angular isomers were also significantly less effective [1]. The target compound, 7H-pyrrolo[2,3-h]quinazolin-2-amine, embodies the linear [2,3-h] geometry essential for optimal inhibitory activity within this chemotype.

EGFR kinase inhibition regioisomer SAR pyrroloquinazoline scaffold geometry

mTOR and PI3K Dual Inhibition Achievable from the 7H-Pyrrolo[2,3-h]quinazoline Scaffold

The 7H-pyrrolo[2,3-h]quinazoline scaffold, when substituted at the 2- and 4-positions as described in patent WO2009111547A1, generates compounds with dual mTOR/PI3K inhibitory activity. The reference compound PI103 (3-(4-(4-morpholinyl)pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-2-yl)phenol), which shares a related fused heterocyclic architecture, inhibits PI3Kα with IC50 = 2 nM, PI3Kγ with IC50 = 3 nM, and mTOR with IC50 = 50–80 nM [1]. In contrast, the triazine-based comparator ZSTK474 inhibits PI3Kα (IC50 = 16 nM) and PI3Kγ (IC50 = 4.6 nM) but is completely inactive against mTOR (IC50 > 10,000 nM) [1]. The 7H-pyrrolo[2,3-h]quinazolin-2-amine core, bearing a free 2-amino group, serves as the direct synthetic precursor for installing the diverse 2-position substituents required to achieve this dual mTOR/PI3K inhibitory profile.

mTOR inhibition PI3K inhibition kinase inhibitor scaffold

Hydrogen-Bond Donor Capacity: 2-Amino vs. 2,4-Dichloro Intermediate for Derivatization

7H-Pyrrolo[2,3-h]quinazolin-2-amine possesses two hydrogen-bond donor (HBD) atoms contributed by the primary 2-amino group (HBD = 2), compared with zero HBD atoms in the commonly used 2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline intermediate (HBD = 0) [1][2]. This difference directly impacts synthetic strategy: the 2-amino compound can participate in amide bond formation, urea synthesis, and reductive amination pathways without requiring prior hydrolysis or deprotection steps. The 2,4-dichloro analog, by contrast, is optimized for nucleophilic aromatic substitution at the 4-position (as used in 5-HT6 ligand synthesis) but requires additional synthetic manipulation to install the amino functionality at the 2-position [2]. Both compounds share zero rotatable bonds (Nrot = 0), preserving the rigid scaffold geometry required for kinase binding [1].

synthetic intermediate hydrogen-bond donor derivatization handle building block comparison

Pyrroloquinazoline vs. Other Fused Tricyclic Quinazoline Families: EGFR Potency Ranking

Among six fused tricyclic quinazoline families evaluated as EGFR inhibitors under uniform assay conditions, the linear pyrroloquinazoline (compound 21, IC50 = 0.44 nM) ranked third in potency behind the linear imidazoquinazoline (compound 8, IC50 = 0.008 nM) and the N-methylimidazoquinazoline (compound 10, IC50 = 0.010 nM), but ahead of pyrazoloquinazolines (IC50 = 0.34–0.44 nM), triazoloquinazoline (compound 17, IC50 = 4.1 nM), thiazoloquinazoline (compound 18, IC50 = 44 nM), and pyrazinoquinazoline (compound 24, IC50 = 1.7 nM) [1]. The pyrroloquinazoline scaffold thus occupies a distinct potency position: it is approximately 55-fold less potent than the top-ranked imidazoquinazoline but >3.8-fold more potent than the next-ranking pyrazinoquinazoline and >100-fold more potent than the thiazoloquinazoline [1]. This ranking provides a quantitative basis for scaffold selection when balancing potency with other drug-like properties influenced by heteroatom composition.

tricyclic quinazoline scaffold comparison EGFR inhibitor potency ranking heterocycle selection

Defined Application Scenarios for 7H-Pyrrolo[2,3-h]quinazolin-2-amine Based on Quantitative Evidence


Kinase Inhibitor Hit-Finding Programs Targeting the PI3K/Akt/mTOR Pathway

Programs seeking a pre-validated scaffold for dual mTOR/PI3K inhibition should procure 7H-pyrrolo[2,3-h]quinazolin-2-amine as the core building block. The scaffold's demonstrated ability to deliver PI3Kα IC50 ~2 nM and mTOR IC50 50–80 nM (via substituted derivatives) provides a quantitative starting point that alternative scaffolds such as triazines (mTOR IC50 > 10,000 nM) cannot match [1]. The free 2-amino group enables direct installation of diverse substituents to optimize potency and selectivity within the mTOR/PI3K target family.

Focused Library Synthesis Optimizing EGFR Tyrosine Kinase Inhibitors

The linear [2,3-h] geometry of this compound is quantitatively validated as essential for EGFR inhibitory potency. Libraries constructed from the angular [3,2-f] isomer start with a 2.8-fold potency disadvantage (IC50 1.24 nM vs. 0.44 nM for corresponding 4-anilino derivatives) [2]. Procurement of the linear 2-amino scaffold ensures library members begin hit triage from the optimal geometric configuration, avoiding false negatives attributable to regioisomer selection rather than substitution pattern.

Synthetic Route Optimization: Direct Amide/Urea Library Construction

For laboratories requiring efficient parallel library synthesis, 7H-pyrrolo[2,3-h]quinazolin-2-amine provides a direct amine handle (HBD = 2) for amide coupling, urea formation, or sulfonamide synthesis without prior functional group interconversion [3]. This contrasts with the 2,4-dichloro analog (HBD = 0), which requires additional hydrolysis or amination steps to install a derivatizable amine at the 2-position, adding 1–2 synthetic steps per library member [4]. The compound's zero rotatable bonds and XLogP of 1.3 further support favorable physicochemical property space for lead-like libraries [3].

Scaffold-Hopping Benchmarking Against Imidazoquinazoline Lead Series

Teams with established imidazoquinazoline leads (EGFR IC50 ~0.008–0.010 nM) seeking to modulate potency or improve selectivity through scaffold hopping can use 7H-pyrrolo[2,3-h]quinazolin-2-amine as a quantitatively benchmarked alternative. The approximately 55-fold potency reduction relative to imidazoquinazoline is a defined trade-off that may be acceptable when physicochemical, selectivity, or IP advantages are realized [2]. The pyrroloquinazoline scaffold's position in the potency hierarchy—between imidazoquinazolines and pyrazinoquinazolines—makes it a rational choice for programs requiring a deliberate potency adjustment without abandoning the tricyclic quinazoline pharmacophore.

Quote Request

Request a Quote for 7H-Pyrrolo[2,3-h]quinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.